Product packaging for Diethylstilbestrol(Cat. No.:CAS No. 56-53-1)

Diethylstilbestrol

Cat. No.: B1670540
CAS No.: 56-53-1
M. Wt: 268.3 g/mol
InChI Key: RGLYKWWBQGJZGM-ISLYRVAYSA-N
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Description

Historical Context of Diethylstilbestrol (DES) Use and Research

The history of DES is marked by a period of enthusiastic clinical adoption followed by a growing understanding of its harmful consequences. This trajectory has profoundly influenced regulatory approaches to pharmaceuticals and environmental chemicals.

Initial Synthesis and Early Therapeutic Applications

This compound was first synthesized in 1938 by Leon Golberg, a graduate student working under Sir Robert Robinson at the University of Oxford. ama-assn.orgwikipedia.orgebsco.com This marked a significant advancement as it was the first orally active nonsteroidal estrogen available for human therapy. ama-assn.org Following its synthesis, DES was quickly explored for various medical applications. It was first marketed for medical use in 1939 and received approval from the United States Food and Drug Administration (FDA) in 1941 for several indications, including gonorrheal vaginitis, atrophic vaginitis, menopausal symptoms, and postpartum lactation suppression. wikipedia.orgebsco.comnih.govdesaction.org Early research also identified DES as an effective treatment for metastatic prostate cancer in 1941. wikipedia.orgebsco.com

Widespread Prescription for Pregnancy Complications

Despite limited initial evidence of efficacy and safety for this specific use, DES became widely prescribed to pregnant women between the 1940s and 1970s. cancer.govoncolink.orgnih.govwikipedia.orgopen.ac.ukbetterhealth.vic.gov.au The belief at the time was that pregnancy complications, such as miscarriage and premature birth, were linked to insufficient estrogen levels, and DES was administered to supplement these levels. ama-assn.orgnih.govnih.gov Studies in the late 1940s suggested that administering DES could correct a perceived progesterone (B1679170) deficiency in compromised pregnancies, leading to widespread usage to prevent pregnancy loss. ama-assn.org It is estimated that between 2 and 10 million pregnant women worldwide were prescribed DES in various forms, including pills, injections, suppositories, and creams, between 1947 and 1971. nih.gov In the U.S. alone, it is estimated that 2 to 4 million women took DES during pregnancy. ama-assn.org However, this widespread use occurred despite a lack of rigorous clinical evidence supporting its effectiveness for preventing pregnancy complications. open.ac.uknih.gov

Evolution of Scientific Understanding and Clinical Trials

The scientific understanding of DES and its effects evolved significantly over time. While early, uncontrolled studies suggested a benefit in preventing pregnancy complications, more rigorous research later contradicted these findings. nih.goveuropa.eu A double-blind clinical trial conducted at the University of Chicago in the early 1950s found no improvement in pregnancy outcomes with DES therapy and even suggested it might enhance premature labor. ama-assn.orgnih.govnih.goveuropa.eu By the late 1960s, leading obstetrics textbooks acknowledged that DES was ineffective at preventing miscarriage. wikipedia.org

A pivotal moment in the understanding of DES came in 1971 when researchers linked prenatal exposure to DES with a rare vaginal cancer, clear cell adenocarcinoma (CCA), in young women who had been exposed in utero. cancer.govwikipedia.orgeuropa.eubcpp.org This discovery prompted the FDA to advise against prescribing DES to pregnant women in the U.S., although it continued to be used in some European countries for several more years. cancer.govwikipedia.orgeuropa.eu The identification of CCA as a consequence of prenatal DES exposure was startling and unprecedented, highlighting the potential for long-term, delayed effects from in utero drug exposure. europa.eu This led to the establishment of registries and follow-up studies, such as the National Cancer Institute (NCI) DES Follow-up Study, to monitor the health of exposed individuals across multiple generations. nih.goveuropa.eucancer.gov These studies have been crucial in identifying a range of adverse health outcomes associated with DES exposure beyond CCA, including reproductive tract abnormalities, infertility, and other cancers. oncolink.orgama-assn.orgnih.govwikipedia.orgcancer.gov

This compound (DES) as a Model Endocrine Disrupting Chemical (EDC)

This compound is widely recognized and studied as a model endocrine disrupting chemical (EDC). nih.govnih.govnih.govnih.govnih.govoup.com EDCs are natural or human-made chemicals that can interfere with the body's endocrine system, which regulates numerous physiological processes through hormones. nih.govwikipedia.org DES, being a synthetic estrogen, directly interacts with estrogen receptors, mimicking the action of endogenous estrogen. nih.govnih.govasu.edu

The study of DES has been fundamental in understanding how EDCs can exert their effects, particularly during critical periods of development. nih.govnih.gov In utero exposure to DES has been shown to permanently alter estrogen target tissues and lead to long-term abnormalities that may not manifest until later in life. nih.govoup.com Research using animal models, such as mice and rats exposed to DES, has been instrumental in replicating and predicting adverse health effects observed in humans and in investigating the mechanisms involved in DES-related toxicity. cancer.govnih.govwikipedia.org These studies have demonstrated that even low doses of DES during development can increase the incidence of certain health problems, providing insights into the potential effects of less potent environmental estrogens. nih.gov

DES acts as an EDC by binding to and activating estrogen receptor-alpha (ERα) with an affinity similar to that of estradiol, a naturally occurring estrogen. nih.gov Its ability to interfere with hormonal signaling during development has made it a key compound for studying the broader impacts of endocrine disruption. nih.govasu.edu The adverse outcomes observed in individuals exposed to DES in utero serve as a powerful example of how exogenous chemicals can disrupt normal developmental programming with lasting consequences. nih.govnih.govnih.gov

Significance of this compound (DES) in Contemporary Environmental Health and Reproductive Toxicology Research

The legacy of DES continues to be highly significant in contemporary environmental health and reproductive toxicology research. nih.goveuropa.eu The clear link between prenatal DES exposure and adverse health effects across multiple generations provides a compelling case study for evaluating the risks associated with other potential EDCs in the environment. nih.govnih.govnih.goveuropa.eu

Research on DES has helped establish the concept of the "developmental origin of adult disease," demonstrating that exposures during critical periods of development can have profound and delayed impacts on health later in life. nih.govnih.gov The mechanisms by which DES induces its effects, including epigenetic changes that alter gene expression, are actively being investigated and provide valuable insights into how other EDCs might operate. nih.govnih.goveuropa.eu

Contemporary research continues to explore the long-term health outcomes in DES-exposed individuals and their descendants, including studies on cancer risks, reproductive health issues, and potential effects on the third generation (grandchildren of women who took DES). cancer.govoncolink.orgnih.govcancer.govcancer.org These ongoing studies, such as the NCI DES Follow-up Study, provide crucial epidemiological data on the lasting impacts of endocrine disruption. nih.govcancer.gov

Furthermore, DES serves as a benchmark for evaluating the endocrine-disrupting potential of other chemicals. nih.gov Studies comparing the effects of DES with other environmental estrogens at equivalent estrogenic doses contribute to understanding the relative potency and potential risks of various EDCs present in the environment. nih.gov Research into the combined effects of DES with other pollutants, such as nanoplastics, is also being conducted to understand the complex interactions and potential synergistic toxicities of environmental contaminants. researchgate.net

The history and ongoing study of DES underscore the importance of rigorous testing and careful consideration of potential long-term and transgenerational effects of chemicals, particularly those that can interfere with hormonal systems. nih.govnih.goveuropa.eu The knowledge gained from DES research is vital for informing regulatory policies and public health strategies aimed at minimizing exposure to EDCs and protecting reproductive health across generations. europa.eunih.goveuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20O2 B1670540 Diethylstilbestrol CAS No. 56-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol
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InChI

InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+
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InChI Key

RGLYKWWBQGJZGM-ISLYRVAYSA-N
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Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O
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Molecular Formula

C18H20O2
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Related CAS

63528-82-5 (di-hydrochloride salt)
Record name Diethylstilbestrol [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3020465
Record name Diethylstilbestrol
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Molecular Weight

268.3 g/mol
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Physical Description

Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C
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Color/Form

White crystalline powder, Small plates from benzene

CAS No.

56-53-1, 22610-99-7, 6898-97-1
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Melting Point

336 to 342 °F (NTP, 1992), 169-172 °C
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Molecular and Cellular Mechanisms of Diethylstilbestrol Des Action

Diethylstilbestrol (DES) Interaction with Estrogen Receptors (ERs)

DES mimics the natural hormone estrogen and binds to intracellular estrogen receptors (ERs) found in various tissues, including the breast, uterus, liver, and bone. patsnap.com There are two main types of estrogen receptors: ER alpha (ERα) and ER beta (ERβ). patsnap.com DES can bind to both ER subtypes, influencing gene expression and cellular activity. patsnap.com The interaction of DES with ERs is a primary step in its mechanism of action, leading to a cascade of downstream events. patsnap.com

Binding Affinity and Receptor Activation Profiles

DES interacts with high affinity with the estrogen receptor. nih.govcapes.gov.br Studies have shown that DES binds to both ERα and ERβ. patsnap.comnih.gov The binding affinity of DES to ERα has been reported to be slightly greater than that of 17β-estradiol (E2), the endogenous ERα ligand. nih.gov Similarly, DES has shown higher affinity for both ERα and ERβ compared to E2 in some studies. nih.govoup.com The binding of a ligand like DES to the ER ligand-binding domain induces a conformational change in the receptor. nih.govnih.govbioscientifica.com This conformational change is critical for the subsequent steps in receptor activation, including dimerization and interaction with co-regulatory proteins. nih.govnih.gov

Data on relative binding affinities (RLA) of different estrogens, including DES, to ERα and ERβ highlight the potent interaction of DES with these receptors. RLA is calculated as the ratio of the IC50 of a reference ligand (like 17β-E2) to the IC50 of the competitor ligand, multiplied by 100. A value greater than 100 indicates higher affinity than the reference.

LigandERα RLA (%)ERβ RLA (%)ERβ/ERα RLA Ratio
17β-Estradiol (E2) bioscientifica.com bioscientifica.com1
This compound (DES)>100>100Varies
meso-Hexestrol>100>100Varies
Ethinyl Estradiol (EE2)>100>100Varies

Note: RLA values for DES and other synthetic estrogens were reported as greater than 100% relative to 17β-E2 in some studies, indicating higher binding affinity. Specific numerical values can vary depending on the experimental conditions and study. nih.govoup.com

Differential Effects on Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

While DES binds to both ERα and ERβ, its effects can differ depending on the ER subtype and the cellular context. patsnap.comnih.gov The differential activation of ERα and ERβ by various ligands, including DES, is influenced by the nature of the estrogen response element (ERE) and the ratio of ER subtypes present in a specific cell or tissue. nih.govnih.gov For instance, ERβ has shown preferential activation of the consensus Vit ERE, while ERα exhibited greater activation at the divergent LH ERE, with DES demonstrating this differential activation pattern. nih.govnih.gov

Ligand-dependent differences also exist in the ability of ERα and ERβ to recruit coactivator proteins, even with similar binding affinities. researchgate.netresearchgate.net The enhanced ability of ERβ (compared to ERα) to recruit coactivators in the presence of xenoestrogens like DES is consistent with a greater capacity of ERβ to potentiate reporter gene activity in certain cell lines. researchgate.netresearchgate.net These differences in coactivator recruitment may contribute to the complex tissue-dependent agonistic or antagonistic responses observed with certain xenoestrogens. researchgate.netresearchgate.net

Studies comparing DES and 17β-estradiol have indicated that while they may activate ERα-mediated reporter gene transcription and cell proliferation similarly in some contexts, significant differences can be observed in the binding of ERα to various coregulator motifs and in transcriptomic signatures. nih.gov These differences in coregulator binding and gene regulation may contribute to the differential effects reported for DES compared to E2. nih.gov

Genomic and Non-Genomic Signaling Pathways Modulated by this compound (DES)

Estrogen receptors mediate cellular responses through both genomic and non-genomic signaling pathways. DES, as an ER ligand, can modulate both these pathways. patsnap.comresearchgate.netasu.edu

Regulation of Gene Expression and Cellular Activities

In the genomic pathway, DES binds to ERs, which then typically dimerize and translocate to the nucleus. patsnap.comnih.gov In the nucleus, these complexes interact with specific DNA sequences known as estrogen response elements (EREs) or bind to other transcription factors. patsnap.comnih.govnih.gov This interaction facilitates the recruitment of co-regulatory proteins, which can either enhance or repress the transcription of target genes. patsnap.com The genes regulated by these mechanisms are involved in various biological processes, including cell growth, differentiation, and apoptosis. patsnap.com DES can modulate the growth of hormone-dependent cancer cells by binding to ERs, acting as either an agonist promoting proliferation or an antagonist inhibiting growth, depending on the cellular context. patsnap.com

DES has been shown to induce persistent changes in gene expression and DNA methylation patterns in target tissues. researchgate.net For example, DES-induced toxicity in the mouse seminal vesicle is mediated by ERα with altered expression of specific genes like seminal vesicle secretory protein IV (Svs4) and lactoferrin (Ltf). nih.gov In prostate cancer cells, DES has demonstrated the ability to inhibit telomerase activity and gene expression. researchgate.netoup.com Androgens did not limit this inhibitory effect and even acted synergistically with DES in some cell lines. researchgate.netoup.com

The genomic pathway is characterized by a slower response, typically occurring over hours to days, and involves de novo protein synthesis. asu.edu

Induction of Conformational Changes in Estrogen Receptors

Ligand binding to the ER induces conformational changes, particularly in the ligand-binding domain (LBD). nih.govnih.govbioscientifica.com These changes are crucial for receptor activation and its subsequent interactions with other proteins, such as coactivators or corepressors. nih.govnih.govbioscientifica.comnih.gov Synthetic estrogens like DES are known to induce distinct conformational changes in ERs. nih.gov The position of helix 12 in the ERα LBD, for instance, is influenced by the bound ligand (like E2 or DES) and affects the formation of a hydrophobic groove necessary for coactivator interaction. bioscientifica.com These ligand-induced conformational changes are sensed by cellular factors required for normal gene expression. researchgate.netresearchgate.net

In addition to genomic signaling, DES can also activate non-genomic pathways. researchgate.netnih.gov Non-genomic signaling is characterized by rapid responses, occurring within seconds to minutes, and does not directly involve changes in gene transcription. asu.edu These pathways often involve the activation of intracellular signaling cascades, such as those involving protein kinases (e.g., MAPK/ERK, PI3K/Akt, PKA) and changes in intracellular calcium levels. researchgate.netasu.edunih.govamegroups.orgtandfonline.com Membrane-localized ERs can play a role in initiating these rapid non-genomic events. researchgate.netnih.govamegroups.org DES has been shown to evoke rapid non-genomic signaling that can modulate the activity of downstream proteins and alter cellular function. nih.gov This can include the regulation of epigenetic modifiers. nih.gov

Metabolic Activation and Carcinogenic Mechanisms of this compound (DES)

The carcinogenicity of DES is linked, in part, to its metabolic activation. capes.gov.broup.com DES can be metabolized to reactive intermediates that can cause cellular damage, including DNA damage. capes.gov.brnih.goviarc.fr

One proposed mechanism involves the metabolic oxidation of DES to its catechol metabolite, 3′-hydroxyDES (3′-OH-DES). capes.gov.briarc.fr This metabolite can be further oxidized to a quinone form, DES-3′,4′-quinone (DES-3′,4′-Q). iarc.fr Similar to the quinones of natural estrogens like estradiol, DES-3′,4′-Q can react with DNA, forming DNA adducts. capes.gov.briarc.fr These adducts, such as depurinating N3Ade and N7Gua adducts, are considered critical initial steps in the process of carcinogenesis. capes.gov.briarc.fr This metabolic redox cycling can also be a source of potentially mutagenic free radicals, contributing to DNA damage. capes.gov.br

Another mechanism of DNA damage induced by DES involves the putative α-hydroxylation of the ethyl groups of DES, followed by sulfate (B86663) conjugation. nih.gov This pathway can lead to the formation of DNA-reactive sulfuric acid esters and contribute to DNA adduct formation. nih.gov Studies using sulfotransferase inhibitors have supported the involvement of sulfate conjugation in DES metabolic activation and DNA adduct formation. nih.gov

DES has been shown to induce DNA damage through multiple mechanisms, including the formation of DNA-reactive quinones, free radical production via redox cycling, augmentation of endogenous DNA adducts, and the formation of novel exogenous adducts through pathways like α-hydroxylation and sulfation. nih.gov

Beyond direct DNA damage, DES can also contribute to carcinogenicity through receptor-mediated effects that promote cell proliferation and survival of damaged cells. nih.govcapes.gov.br The estrogen receptor can play a role in localizing DES and its metabolites to target tissues, increasing the probability of interaction with the genome. nih.govcapes.gov.br Furthermore, receptor-mediated increased protein synthesis and mitogenesis in responsive tissues can allow for the expression and perpetuation of toxic effects and molecular lesions. nih.gov DES has also been shown to cause aneuploidy and chromosomal aberrations, potentially through interference with microtubules, which may require oxidative metabolic activation.

Formation of Quinone Intermediates and DNA Interaction

A significant mechanism by which DES can exert genotoxic effects involves its metabolic activation to form quinone intermediates that interact with DNA. DES is primarily metabolized to its catechol, 3'-hydroxyDES (3'-OH-DES). nih.govnih.gov This catechol can undergo further oxidation to form DES-3',4'-quinone (DES-3',4'-Q). nih.govnih.gov

Similar to the metabolic activation of natural estrogens like estradiol, the formation of catechol quinones is a key step. nih.govnih.gov These electrophilic quinones can react with DNA, leading to the formation of DNA adducts. nih.govnih.govresearchgate.net Specifically, DES-3',4'-quinone can react with DNA to form depurinating adducts, such as 3'-OH-DES-6'-N3Ade and 3'-OH-DES-6'-N7Gua. nih.govnih.gov Depurinating adducts are unstable and can be lost from the DNA backbone, leaving behind apurinic sites. pnas.org These apurinic sites, if unrepaired, can lead to mutations during DNA replication, contributing to the initiation of cancer. pnas.org

Enzymatic oxidation of 3'-OH-DES, catalyzed by enzymes like lactoperoxidase or tyrosinase in the presence of DNA, has been shown to result in the formation of these N3Ade and N7Gua adducts. nih.gov This suggests that the catechol form of DES can intercalate into DNA before being oxidized to its reactive quinone, which then forms adducts. nih.govnih.gov

Research indicates that the formation of DES-DNA adducts occurs at low levels in vivo, even with high doses of DES, and is dependent on conditions of oxidative stress, which are required for cytochrome P450-mediated quinone formation. nih.gov

Data on the tentative identification of DES-DNA adducts formed by enzymatic oxidation in the presence of DNA includes specific m/z values determined by LC-MS/MS:

Adductm/z [M+H]+
3'-OH-DES-6'-N3Ade418
3'-OH-DES-6'-N7Gua434

Note: These values were obtained from tentative identifications using LC-MS/MS. nih.gov

The formation of these catechol quinones and their subsequent reaction with DNA to form depurinating adducts appears to be a common mechanism linking the carcinogenicity of synthetic estrogens like DES and natural estrogens like estradiol. nih.govnih.gov

Role in Estrogen-Dependent Tumor Growth

This compound influences tumor growth, particularly in estrogen-dependent cancers, through several mechanisms, including interactions with estrogen receptors and potential direct effects on cellular processes.

DES mimics the action of natural estrogen by binding to estrogen receptors (ERs), including both ER alpha (ERα) and ER beta (ERβ). patsnap.comdrugbank.com Upon binding, DES induces a conformational change in the receptor, enabling it to interact with estrogen response elements (EREs) on DNA. patsnap.com This interaction can modulate the transcription of target genes involved in cell growth, differentiation, and apoptosis. patsnap.com

In hormone-responsive cancers, such as certain types of breast and prostate cancers, DES can influence cell proliferation by binding to ERs. patsnap.com Its action can be complex, acting as an agonist to promote cell proliferation in some contexts, while potentially acting as an antagonist to inhibit growth in others, depending on the specific cellular environment and the presence of co-regulatory proteins. patsnap.com

Studies using estrogen-dependent tumor models, such as the H301 transplantable kidney tumor in Syrian hamsters, have demonstrated the role of estrogen, and by extension DES, in tumor growth. oup.com In this model, DES treatment supports tumor growth, while withdrawal of estrogen leads to tumor regression, characterized by a decrease in mitotic activity and an increase in single-cell death (apoptosis). oup.com Re-treatment with DES reduces this cell death and leads to tumor regrowth. oup.com This highlights how estrogen-dependent cell death, in addition to mitosis and necrosis, influences the growth rate of these tumors. oup.com

While a significant aspect of DES action in estrogen-dependent tumors is mediated through nuclear ERs and the regulation of gene transcription, there is also evidence suggesting rapid signaling initiated at membrane-associated ERs. nih.govaacrjournals.org These membrane-initiated signals can activate downstream pathways, such as the mitogen-activated protein kinases (MAPKs), which can influence cell survival and proliferation. nih.govnih.gov

Furthermore, DES has been shown to have direct cytotoxic effects on prostate cancer cells, including androgen-insensitive lines. duke.edu These effects appear to be estrogen receptor-independent and involve the induction of cell cycle arrest and apoptosis. duke.edu This suggests that in addition to its well-established ER-mediated effects, DES can also directly promote programmed cell death in cancer cells. duke.edu

The influence of DES on estrogen-dependent tumor growth is thus a multifaceted process involving both genomic effects mediated by nuclear ERs and potential non-genomic effects, as well as direct cytotoxic mechanisms like the induction of apoptosis.

Developmental and Transgenerational Impacts of Diethylstilbestrol Des Exposure

In Utero Diethylstilbestrol (DES) Exposure and Fetal Development

Exposure to DES during critical periods of fetal development, particularly during the first trimester, can profoundly disrupt the normal processes of organogenesis and differentiation. cambridge.orgnih.gov As a potent estrogenic endocrine-disrupting chemical (EDC), DES can interfere with the intricate hormonal signaling pathways that govern fetal development. nih.govresearchgate.net

Disruption of Reproductive Tract Differentiation and Organogenesis

The development of the reproductive tract in mammals is a complex process involving the differentiation of the Müllerian and Wolffian ducts. cambridge.orgehu.eus In females, the Müllerian ducts develop into the oviducts, uterus, cervix, and upper vagina, while the Wolffian ducts regress. cambridge.orgehu.eus In males, the Wolffian ducts form the epididymis, vas deferens, seminal vesicles, and ejaculatory ducts, while the Müllerian ducts regress under the influence of anti-Müllerian hormone (AMH). cambridge.orgehu.eusoup.com

In utero DES exposure can disrupt this delicate balance, leading to structural abnormalities in the reproductive tracts of both males and females. cambridge.orgfrontiersin.org Studies in both humans and animal models have shown that DES can cause alterations in female reproductive tract patterning, including stratification of uterine epithelium and the presence of glandular tissue in the cervix and vagina in mice. nih.gov In males, DES exposure in utero has been linked to the presence of Müllerian duct remnants, indicating a disruption in male sex differentiation. oup.com These disruptions are thought to be mediated, at least in part, by DES binding to estrogen receptor alpha (ERα) and altering the expression of key developmental genes such as Hox and Wnt genes. nih.gov

Altered Hormonal Environment During Critical Developmental Windows

The fetal period is a highly sensitive window for development, with intricate hormonal signals controlling growth and differentiation. nih.govmdpi.com Exposure to estrogenic EDCs like DES during this time can activate estrogen receptors and alter the fetal hormonal environment. nih.govresearchgate.net This altered environment can predispose individuals to reproductive tract abnormalities, infertility, and genital abnormalities later in life. nih.govresearchgate.net The developing organism is particularly vulnerable during this period due to the lack of fully developed protective mechanisms and the critical nature of epigenetic programming occurring during embryogenesis and development. cambridge.org Altered epigenetic programming caused by DES exposure can persist throughout the life of the organism and manifest as latent disease. cambridge.org

Multigenerational and Transgenerational Effects of this compound (DES)

The impacts of DES exposure are not limited to the directly exposed individual (F1 generation). Evidence suggests that effects can extend to subsequent generations, a phenomenon referred to as multigenerational or transgenerational inheritance. nih.govresearchgate.net

Definition of Multigenerational Versus Transgenerational Exposure

Understanding the distinction between multigenerational and transgenerational effects is crucial. Multigenerational effects refer to phenotypes observed in generations that were directly or indirectly exposed to the initial environmental factor. nih.govnih.govwsu.edu For instance, when a pregnant female (F0) is exposed to DES, both the F0 and the developing fetus (F1) are directly exposed. nih.govnih.gov The germ cells within the F1 fetus that will form the F2 generation are also exposed. nih.govnih.gov Therefore, effects observed in the F1 and F2 generations due to maternal exposure are considered multigenerational. nih.govnih.gov

Transgenerational effects, in contrast, are defined as the inheritance of phenotypes in generations that had no direct exposure to the original environmental factor. nih.govnih.govwsu.edu Following maternal exposure (F0), the first unexposed generation is the F3 generation (great-grandchildren). frontiersin.orgnih.govwsu.edu If effects are observed in the F3 generation or beyond, it is considered transgenerational inheritance, mediated by germline-mediated inheritance of epigenetic information. nih.govnih.govwsu.edu

Evidence from Human Cohort Studies Across Generations

Human cohort studies have provided valuable insights into the multigenerational effects of DES. Studies have followed cohorts of women exposed to DES in utero (F1 generation) and their offspring (F2 generation). oup.comcambridge.orgoup.com

Research on DES daughters (F1) has consistently shown increased rates of infertility, pregnancy complications such as spontaneous abortion, ectopic pregnancy, preterm delivery, and stillbirth, and reproductive cancers. cancer.govnih.govresearchgate.netnih.gov

Studies investigating the health of DES granddaughters (F2 generation) have reported an increased risk of menstrual irregularity, amenorrhea, preterm birth, and possibly ectopic pregnancy. oup.com While some studies initially did not find differences in infertility rates in F2 generations, the relatively young age of these cohorts suggests that follow-up studies are needed to fully assess the long-term impacts on fertility and pregnancy outcomes. oup.comoup.com There is also some evidence suggesting increased risks of birth defects in the offspring of prenatally exposed individuals (F2 generation), including male genital malformations. frontiersin.orgresearchgate.netmdpi.com

Data from an informative family study reported psychiatric disorders, including autism spectrum disorder, bipolar disorder, and learning disabilities, in the second and third generations following maternal DES exposure, suggesting a potential multigenerational or transgenerational effect on neurodevelopment. frontiersin.orgmdpi.comnih.gov

Animal Models in Transgenerational this compound (DES) Research

Animal models, particularly mice, have been instrumental in studying the transgenerational effects of DES, as they allow for controlled exposure across multiple generations. nih.govfishersci.atnih.govoup.comufz.de These studies have provided evidence that the adverse reproductive effects of prenatal DES exposure can persist for multiple generations. researchgate.netoup.com

Mouse models have demonstrated increased incidence of reproductive tract abnormalities, including uterine tumors, persisting into the second generation (F2) after prenatal DES exposure. oup.com Furthermore, studies in mice have shown that prenatal DES exposure can lead to transgenerational effects on multiple reproductive parameters, such as fertility index, pregnancy rate, timing of puberty, and anogenital distance, across three generations (F1, F2, and F3). nih.govresearchgate.net These findings suggest that DES descendants may remain at risk of reproductive effects due to their ancestral exposure. nih.govresearchgate.net

The mechanisms underlying these transgenerational effects are thought to involve epigenetic modifications, such as altered DNA methylation patterns, that are transmitted through the germline. nih.govoup.comThis compound.co.uknih.gov Studies in murine models have documented that methylation changes associated with DES exposure can persist into the third generation. This compound.co.uk

Animal models are essential for determining the long-lasting effects of DES and other EDCs, providing crucial data to inform the potential risks for future generations of exposed individuals. researchgate.netoup.comwjgnet.com

GenerationDirect DES Exposure (Maternal)Potential Effects Observed
F0 (Mother)YesIncreased breast cancer risk nih.gov
F1 (Daughter/Son)YesReproductive tract abnormalities, infertility, pregnancy complications, reproductive cancers, genital abnormalities, psychiatric disorders cancer.govnih.govresearchgate.netfrontiersin.orgnih.gov
F2 (Granddaughter/Grandson)Indirect (via F1 germ cells)Menstrual irregularity, preterm birth, possible ectopic pregnancy, birth defects, psychiatric disorders frontiersin.orgoup.comresearchgate.netmdpi.com
F3 (Great-Granddaughter/Great-Grandson)NoPotential for transgenerational effects on reproductive parameters and neurodevelopment nih.govresearchgate.netfrontiersin.orgmdpi.com

Table 1: Summary of Potential DES Effects Across Generations Based on Maternal Exposure

Epigenetic Modifications Induced by this compound (DES)

Exposure to DES, particularly during critical periods of development, can induce persistent epigenetic changes that influence gene expression and contribute to long-term health effects observed in exposed individuals and their descendants. oup.comnih.govpatsnap.comThis compound.co.uk These epigenetic modifications primarily involve changes in DNA methylation and histone modifications, which can alter chromatin structure and affect the accessibility of genes for transcription. patsnap.comThis compound.co.ukspandidos-publications.comoxjournal.orgmdpi.com

DNA Methylation Changes and Gene Expression Alterations

DNA methylation is a key epigenetic mechanism involving the addition of methyl groups to cytosine residues, often occurring at CpG sites. oup.comThis compound.co.uk This process can regulate gene expression, typically leading to transcriptional repression when occurring in promoter regions. This compound.co.uk Studies in animal models have demonstrated that developmental exposure to DES can lead to altered patterns of DNA methylation, which correlate with changes in gene expression. researchgate.netnih.govpnas.org These methylation changes can be dynamic during development and have been observed in various tissues, including the reproductive tract. researchgate.netnih.govpnas.org

Research in mice exposed neonatally to DES has shown alterations in DNA methylation status in the promoter regions of genes such as Svs4 and Ltf in the seminal vesicles. researchgate.net These changes in methylation were associated with altered gene expression levels of Svs4 and Ltf. researchgate.net Furthermore, the expression of epigenetic modifiers, including DNMT3A, MBD2, and HDAC2, was found to be increased after DES exposure in these mice, suggesting their involvement in mediating the observed methylation changes. researchgate.net

Animal models have also indicated that DES exposure can lead to altered DNA methylation dynamically during development, with a significant proportion of genes exhibiting altered methylation also showing changes in expression. nih.govpnas.org For instance, studies in mice have identified differential gene expression following pre- or perinatal DES exposure in at least nine genes, including EMB, WNT11, TGFB1, ERBB2, EGFR, LTF, EGF, FOS, and JUN. nih.gov

In humans, studies investigating the association between in utero DES exposure and DNA methylation in adult women have also been conducted. While some studies have not found significant differences in methylation at specific CpG sites or regions when comparing exposed and unexposed individuals directly, they have revealed associations between methylation changes and specific health outcomes within the exposed group. researchgate.netnih.govnih.gov

Interactive Table 1: Examples of Genes with Altered Expression or Methylation Following DES Exposure

GeneOrganismExposure TimingEpigenetic ModificationGene Expression AlterationSource
Svs4MouseNeonatalDNA MethylationAltered researchgate.netpnas.org
LtfMouseNeonatalDNA MethylationAltered researchgate.netnih.govpnas.org
HOXA10MouseIn uteroHypermethylationAltered This compound.co.uk
EGFMouseNeonatalDNA MethylationHigher Expression nih.gov

Histone Modifications and Chromatin Remodeling

In addition to DNA methylation, DES exposure can also influence histone modifications and chromatin remodeling, further impacting gene expression. patsnap.comThis compound.co.uknih.gov Histones are proteins around which DNA is wrapped to form chromatin. spandidos-publications.comnih.gov Modifications to histones, such as acetylation, methylation, and phosphorylation, can alter chromatin structure, making DNA more or less accessible to transcription factors and thus regulating gene expression. This compound.co.ukspandidos-publications.commdpi.comnih.gov

Chromatin remodeling involves changes in the structure of chromatin, including the repositioning or removal of nucleosomes, which can be influenced by ATP-dependent chromatin remodeling complexes. spandidos-publications.commdpi.comnih.gov These changes can affect DNA accessibility and play a role in regulating gene expression. spandidos-publications.commdpi.comnih.gov

While DNA methylation has been the primary focus of many studies on DES-induced epigenetic changes, research indicates that DES can alter the expression of chromatin-modifying proteins. This compound.co.ukoup.com This suggests that DES exposure can lead to changes in histone modification patterns and chromatin structure, contributing to the persistent alterations in gene expression observed in exposed individuals and their descendants. This compound.co.uknih.govoup.com

Studies have suggested a link between CpG methylation alterations and modifications of histones around the methylated genes. oup.com For example, the expression of DNA methyltransferases can be linked to histone methylation, indicating a potential interplay between different epigenetic mechanisms in mediating the effects of DES. oup.com

Impact on Neurodevelopmental Genes (e.g., ZFP57, ADAM TS9)

Recent research has explored the epigenetic impact of DES exposure on genes involved in neurodevelopment, particularly in the context of psychiatric disorders. Studies have identified specific DNA methylation changes in genes like ZFP57 and ADAMTS9 in individuals exposed to DES in utero who developed psychotic disorders. des-is-it.orgresearchgate.netnih.govnih.govfrontiersin.orginserm.frmdpi.comdes-is-it.orgmdpi.com

ZFP57 (Zinc Finger Protein 57) is a transcription regulator involved in maintaining genomic imprinting and DNA methylation, and it is expressed early in development. nih.govfrontiersin.orglshtm.ac.uk Alterations in ZFP57 expression or methylation can impact neurodevelopment. des-is-it.orgnih.govfrontiersin.orginserm.frmdpi.comdes-is-it.org Studies have found that ZFP57 is more methylated in the cerebellar tissue of women with autism compared to controls. frontiersin.orgmdpi.com In individuals exposed to DES in utero, differential methylation in the region encompassing ZFP57 has been associated with psychosis. researchgate.netnih.govnih.gov This suggests that DES-induced methylation changes in ZFP57 may contribute to neurodevelopmental alterations and increase the risk of psychiatric disorders. researchgate.netnih.govmdpi.com

ADAMTS9 (ADAM Metallopeptidase with Thrombospondin Type 1 Motif 9) is a gene involved in controlling organ shape during development, including reproductive organs and the central nervous system. des-is-it.orgfrontiersin.orgdes-is-it.orgplos.org It is thought to play a critical role in neurodevelopment and neuroplasticity. mdpi.comdes-is-it.orgplos.org Studies have identified differential methylation near the promoter region of ADAMTS9 as one of the most significant methylation changes associated with DES exposure. researchgate.netnih.govnih.govplos.org Aberrant methylation of ADAMTS9 has also been observed in certain cancers. des-is-it.orgplos.org The epigenetic modifications of ADAMTS9 following DES exposure may contribute to both reproductive tract abnormalities and neurodevelopmental issues. mdpi.comdes-is-it.orgplos.org

Interactive Table 2: Neurodevelopmental Genes and DES-Associated Epigenetic Changes

GeneFunction (Neurodevelopmental Role)DES-Associated Epigenetic FindingSource
ZFP57Transcription regulator, involved in imprinting and DNA methylation. Impacts neurodevelopment.Differential methylation associated with psychosis in DES-exposed individuals. researchgate.netnih.govnih.govfrontiersin.orginserm.frmdpi.comdes-is-it.orgmdpi.com
ADAMTS9Involved in organ shape control (reproductive organs, CNS). Plays a role in neurodevelopment and neuroplasticity.Differential methylation near the promoter region associated with DES exposure and psychosis. des-is-it.orgresearchgate.netnih.govnih.govfrontiersin.orgmdpi.comdes-is-it.orgmdpi.complos.org

These findings highlight the complex interplay between developmental exposure to DES, epigenetic modifications in key neurodevelopmental genes, and the increased risk of psychiatric disorders and other adverse health outcomes in exposed individuals and potentially their descendants. des-is-it.orgresearchgate.netfrontiersin.orgmdpi.commdpi.com

Diethylstilbestrol Des and Carcinogenesis

Mechanisms of Diethylstilbestrol (DES)-Induced Carcinogenesis

The mechanisms by which DES induces carcinogenesis are complex and involve multiple pathways, including endocrine disruption, altered cellular processes, and genomic alterations. aacrjournals.orgThis compound.co.uk

Endocrine Disrupting Effects and Hormonal Imbalance

DES is a potent synthetic estrogen that interferes with the normal functioning of the endocrine system. nih.govcancer.govepa.gov As an EDC, it can mimic or interfere with the body's natural hormones, leading to hormonal imbalances. nih.govepa.gov This disruption can affect hormone-sensitive tissues and organs, particularly in the reproductive system, which are highly susceptible to hormonal signals during development. endocrine.orgepa.govclevelandclinic.org The mistaken use of DES during pregnancy exposed developing fetuses to abnormal levels of estrogen, impacting the development of their reproductive tracts and increasing their susceptibility to cancer later in life. nih.govendocrine.orgepa.gov Studies have shown that DES can cause epigenetic changes in the reproductive organs, potentially explaining how it affects fertility and reproduction. nih.gov

Altered Cellular Proliferation and Differentiation

Cancer is characterized by the uncontrolled proliferation of cells and often involves alterations in cellular differentiation. nih.govaacrjournals.org DES exposure can disrupt the delicate balance between cell proliferation and differentiation, particularly in hormone-sensitive tissues. tandfonline.com Normal cell differentiation typically acts as a barrier to uncontrolled proliferation, and the failure to arrest proliferation or the loss of differentiation are hallmarks of cancer cells. tandfonline.com DES can interfere with the normal processes that regulate cell division and differentiation, potentially leading to the accumulation of undifferentiated or abnormally differentiated cells with a higher propensity for uncontrolled growth and malignant transformation. nih.govspandidos-publications.com

Genomic Instability and DNA Adduct Formation

Genomic instability, characterized by an increased rate of mutations and chromosomal abnormalities, is a key feature of cancer. oup.commdpi.comaacrjournals.orgunc.edu Research suggests that DES can induce genomic instability, which may contribute to its carcinogenic effects. This compound.co.ukaacrjournals.org Studies have found evidence of microsatellite instability, a type of genomic instability, in clear cell adenocarcinomas associated with DES exposure. This compound.co.uk While some analyses suggest that DES and its metabolites may not be direct mutagens that form DNA adducts, other research indicates that metabolic oxidation of stilbestrol estrogens to quinone intermediates could lead to interactions with DNA or other cellular targets. aacrjournals.orgnih.govnih.gov DNA adducts are formed when chemicals bind to DNA, potentially leading to mutations and genomic instability. hesiglobal.org

Cancer Susceptibility in Subsequent Generations (F2, F3)

There is growing evidence suggesting that the health effects of DES exposure, including increased cancer susceptibility, may extend beyond the directly exposed individuals (F1 generation) to subsequent generations (F2 and F3). healthywa.wa.gov.auwikipedia.orgmdpi.comvt.eduThis compound.co.ukoxjournal.orgoup.comresearchgate.netnih.gov This phenomenon is being investigated under the umbrella of transgenerational epigenetic inheritance, where environmental exposures in one generation can lead to heritable epigenetic modifications that affect the disease risk in later generations without alterations to the primary DNA sequence. wikipedia.orgmdpi.comoxjournal.org

Studies in animal models have provided significant insights into the potential for transgenerational effects of DES. For example, studies in mice have shown an increased incidence of reproductive tract tumors, such as uterine adenocarcinoma, in the female offspring (F2 generation) of DES-exposed mothers. oup.com This suggests that increased susceptibility to tumor formation can be transmitted to subsequent generations. oup.com While the fertility issues observed in the directly exposed F1 generation mice were not transmitted, the increased tumor susceptibility was. oup.com

Research into the health of DES grandchildren (F2 and F3 generations) in humans is ongoing. While conclusive evidence of a widespread increased cancer risk in these generations is still being gathered, some studies suggest a possible heightened risk for specific cancers, such as ovarian cancer in DES granddaughters. healthywa.wa.gov.au The concept of transgenerational epigenetic inheritance provides a plausible biological mechanism for how the effects of DES exposure could be transmitted across generations. wikipedia.orgmdpi.comoxjournal.orgresearchgate.net Epigenetic modifications, such as DNA methylation and histone modifications, can be influenced by environmental factors and can be transmitted through the germline, potentially altering gene expression patterns and increasing disease susceptibility in descendants. wikipedia.orgmdpi.comoxjournal.org

Summary of Potential Transgenerational Effects:

GenerationPotential Effects Observed in ResearchEvidence Type
F1Increased risk of clear cell adenocarcinoma of the vagina/cervix, breast cancer, reproductive abnormalities. healthywa.wa.gov.auwikipedia.orgcancer.govHuman Epidemiological Studies
F2Increased incidence of reproductive tract tumors (animal models). oup.com Possible heightened ovarian cancer risk (human, requires further monitoring). healthywa.wa.gov.auAnimal Studies, Human Observational Studies (preliminary)
F3Potential for increased disease susceptibility via epigenetic inheritance. wikipedia.orgmdpi.comoxjournal.orgresearchgate.net Limited human data, ongoing research. healthywa.wa.gov.auAnimal Studies, Theoretical/Mechanistic Studies

Note: Evidence for F2 and F3 generations in humans is less conclusive than for the F1 generation and is an active area of research.

Impact of Diethylstilbestrol Des on Reproductive Health and Fertility

Female Reproductive Outcomes in Diethylstilbestrol (DES) Daughters

DES daughters face an increased risk of numerous issues affecting their reproductive capabilities and the outcomes of their pregnancies. nih.govcancer.govaafp.orgcanceraustralia.gov.auworldscientific.comdesaction.orgwikipedia.org

Studies have consistently shown an elevated risk of infertility and subfertility among women exposed to DES in utero. nih.govcancer.govaafp.orgworldscientific.comdesaction.orgbetterhealth.vic.gov.auoup.comafwomensmed.com For instance, the risk for infertility, defined as failing to conceive after 12 months of trying, has been reported to be substantially higher in DES daughters (33%) compared to unexposed women (14%). nih.govoup.com Structural abnormalities of the reproductive tract, such as the presence of a T-shaped uterus, which are more common in DES daughters, are understood to contribute to this increased risk of infertility. aafp.orgwikipedia.org The presence of vaginal epithelial changes at the time of initial examination has also been linked to a cumulative risk for DES-induced infertility. nih.gov

DES daughters experience a higher incidence of various complications during pregnancy compared to women not exposed to DES. nih.govcancer.govaafp.orgcanceraustralia.gov.audesaction.orgwikipedia.orgoup.comThis compound.co.uk

The risk of spontaneous abortion is increased in DES-exposed daughters. nih.govcancer.govaafp.orgcanceraustralia.gov.audesaction.orgwikipedia.orgoup.comThis compound.co.ukfishersci.at Data from studies indicate a higher rate of miscarriage in the first pregnancy for DES-exposed women (20%) compared to their unexposed counterparts (10%). nih.govThis compound.co.ukcoolspringsobgyn.com Another study reported spontaneous abortion rates of 50.3% in DES-exposed women versus 38.6% in unexposed women. wikipedia.org

DES daughters have a significantly elevated risk of experiencing an ectopic pregnancy, where the fertilized egg implants outside the uterus, typically in the fallopian tube. nih.govcancer.govaafp.orgcanceraustralia.gov.audesaction.orgwikipedia.orgoup.comThis compound.co.ukfishersci.at This risk has been reported to be three to five times higher than in women not exposed to DES. nih.govThis compound.co.ukcoolspringsobgyn.com Specific findings include an ectopic pregnancy rate of 14.6% in DES-exposed women compared to 2.9% in unexposed women. wikipedia.org The presence of vaginal epithelial changes has also been associated with an increased risk of ectopic pregnancy. nih.gov

The likelihood of preterm delivery (before 37 weeks gestation) is increased in DES daughters. nih.govcancer.govaafp.orgcanceraustralia.gov.audesaction.orgwikipedia.orgoup.comThis compound.co.ukfishersci.at Research indicates that DES daughters are nearly three times more likely to deliver prematurely. oup.com Reported rates for preterm delivery include 20% in DES-exposed women versus 8% in the unexposed population, and 53.3% versus 17.8%. nih.govwikipedia.orgThis compound.co.uk Consequently, the rate of delivering a full-term infant in the first pregnancy is lower for DES-exposed women (64.1%) compared to unexposed women (84.5%). nih.govThis compound.co.ukcoolspringsobgyn.com

Uterine and Cervical Abnormalities

DES exposure in utero is linked to structural abnormalities of the uterus and cervix. aafp.orgwikipedia.org These can include a T-shaped uterus, hypoplastic cervix, cockscomb cervix, cervical collar, and pseudopolyp. aafp.orgwikipedia.orgnih.govnih.gov Studies have indicated a significant incidence of structural uterine, cervical, or vaginal abnormalities in DES-exposed women, with some research reporting rates as high as 33%. aafp.org Vaginal adenosis, the presence of columnar epithelium normally found in the uterus also in the vagina, is another abnormality associated with DES exposure. aafp.orgwikipedia.orgnih.gov These structural differences can contribute to reproductive difficulties. wikipedia.org

Table 1: Structural Abnormalities in Women with In Utero DES Exposure

AbnormalityLocation
Hypoplastic cervixCervix
Cockscomb cervixCervix
Cervical collarCervix
PseudopolypCervix
T-shaped uterusUterus
Vaginal adenosisVagina
Increased cervical transformation zoneCervix

Early Menopause

DES daughters have a higher risk of experiencing early menopause, defined as menopause occurring before the age of 45. cancer.govcanceraustralia.gov.au Research suggests that DES-exposed women have more than twice the risk of early menopause compared to unexposed women. cancer.gov One estimate indicates that 3% of DES-exposed women may experience early menopause due to their exposure. cancer.gov

Menstrual Irregularities

Studies have observed an association between prenatal DES exposure and menstrual irregularities in daughters. cancer.govoup.comnih.gov While the mean age at menarche may be similar to that of unexposed women, daughters of exposed mothers may attain menstrual regularity later and are more likely to report irregular menstrual periods. cancer.govoup.comnih.gov One study reported an odds ratio of 1.54 for irregular menstrual periods in daughters of exposed women compared to daughters of unexposed women. nih.gov

Male Reproductive Outcomes in this compound (DES) Sons

Male offspring exposed to DES in utero, known as DES sons, also face an increased risk of reproductive system abnormalities. cancer.govbetterhealth.vic.gov.auaafp.orgaph.gov.aunih.gov

Genital Malformations (e.g., Epididymal Cysts, Cryptorchidism, Hypospadias, Müllerian Duct Remnants)

DES sons have a higher likelihood of experiencing genital structural abnormalities compared to unexposed males. aafp.orgaph.gov.au Common malformations include epididymal cysts, undescended testes (cryptorchidism), and hypospadias. aafp.orgwikipedia.orgaph.gov.aunih.govjacksonlees.co.ukuchicago.edustorymd.com Epididymal cysts are reported as the most consistent finding and the most common genitourinary abnormality in DES sons. aph.gov.austorymd.comdesaction.org Studies have shown a significantly increased risk of epididymal cysts and cryptorchidism in DES-exposed males. aph.gov.aunih.govuchicago.eduresearchgate.netnih.gov For instance, one study found that 21% of DES sons had non-cancerous epididymal cysts compared to 5% of unexposed men. aph.gov.austorymd.com Another study reported risk ratios of 2.5 for epididymal cysts and 1.9 for cryptorchidism in exposed versus unexposed men. nih.govresearchgate.net The association with cryptorchidism appears stronger with exposure earlier in gestation, specifically before the 11th week of pregnancy. nih.govresearchgate.net While some studies suggest an increased risk of hypospadias, findings have been inconsistent, and other studies have not identified a clear increase in risk. wikipedia.orgaph.gov.austorymd.comduke.eduresearchgate.netoup.com The potential for Müllerian duct remnants has also been noted in the context of DES exposure. aph.gov.auresearchgate.net

Table 2: Genital Abnormalities in Men with In Utero DES Exposure

AbnormalityIncreased Risk in DES Sons (vs. Unexposed)Notes
Epididymal CystsYesMost consistent finding; Risk ratios around 2.5. aph.gov.aunih.govstorymd.comresearchgate.net
CryptorchidismYesRisk ratios around 1.9-2.9; Stronger association with early exposure. nih.govresearchgate.netThis compound.co.uk
HypospadiasInconsistent findingsSome studies suggest increased risk, others do not. aph.gov.austorymd.comduke.eduresearchgate.netoup.com
Testicular HypoplasiaYesAlso referred to as small testes. aafp.orgaph.gov.auuchicago.edunih.gov
Müllerian Duct RemnantsNot explicitly detailed in search resultsMentioned as a potential abnormality. aph.gov.auresearchgate.net

Testicular Hypoplasia and Semen Abnormalities

Testicular hypoplasia, or smaller than normal testes, has been reported in DES sons. aafp.orgaph.gov.auuchicago.edunih.gov One study found that 31.5% of DES-exposed men had epididymal cysts and/or hypoplastic testes compared to 7.8% of controls. nih.gov Furthermore, abnormalities in semen analyses have been reported in men exposed to DES in utero. aafp.orgaph.gov.auuchicago.edu Severe pathological changes in sperm were observed in a higher percentage of DES-exposed men compared to placebo-exposed controls in one study. nih.gov

Infertility Concerns

While concerns about infertility have been raised for DES sons, larger and more recent studies generally indicate that prenatal DES exposure does not significantly increase the risk of infertility in men. cancer.govaph.gov.aunih.govjacksonlees.co.ukuchicago.edustorymd.comdesaction.org Despite the increased incidence of genital abnormalities and semen abnormalities, DES sons appear to be able to father children at rates similar to unexposed males. cancer.govaph.gov.auuchicago.edustorymd.com Some subtle effects on sperm or testicular function cannot be entirely ruled out, but many DES sons successfully father children. jacksonlees.co.uk

Reproductive Effects in Later Generations (F2, F3)

Studies, primarily in animal models like mice, have demonstrated that prenatal exposure to DES can lead to reproductive abnormalities in the F2 and F3 generations. nih.govresearchgate.netnih.govnih.gov These effects are considered transgenerational as they appear in generations not directly exposed to DES during development. nih.govnih.govnih.gov The observed impacts span various aspects of reproductive function and development. nih.govnih.gov

Fertility Indices and Pregnancy Rates

Research in mice has shown that prenatal DES exposure can reduce fertility indices and pregnancy rates in the F2 and F3 generations. nih.govresearchgate.netnih.gov For instance, one study observed that exposure to 50 µg/kg DES resulted in reduced fertility persisting into the F3 generation, while exposure to 100 µg/kg DES had a significant impact on fertility in the F1 and F2 generations, with recovery by the F3 generation. nih.gov This suggests a non-linear dose response for transgenerational fertility effects. nih.gov

Specifically, pregnancy rate and fertility index were reduced in the F1 and F2 generations exposed to 100 µg/kg DES. nih.gov At a lower dose of 50 µg/kg DES, reductions in both pregnancy rate and fertility index were observed up to the F3 generation. nih.gov While mating index was generally not impacted, the ability to maintain pregnancy to term was affected in the F1 and F2 generations, but not the F3, further highlighting the complex dose and generation-dependent effects of DES. nih.gov

Data Table 1: Effects of Prenatal DES Exposure on Fertility Indices in Mice (Selected Data) nih.gov

DES Dose (µg/kg)GenerationPregnancy Rate (%)Fertility Index (%)
VehicleF1100100
100F17580
100F29191
100F3Data not explicitly provided for fertility index recovery, but stated fertility recovered nih.govData not explicitly provided for fertility index recovery, but stated fertility recovered nih.gov
50F19292
50F28585
50F38391

Note: Data extracted from descriptive text and may not represent full study results. Fertility index and pregnancy rate for vehicle-treated animals were consistently 100% across generations in this study. nih.gov

Anogenital Distance (AGD) Alterations

Anogenital distance (AGD), a marker sensitive to prenatal hormonal environment, has been found to be significantly reduced in DES descendants across multiple generations. nih.govresearchgate.netnih.gov Studies in mice have shown a significant reduction in standardized AGD in the F1 generation at a dose of 100 µg/kg DES. nih.gov In the F2 generation, AGD was significantly reduced at 1 and 100 µg/kg DES. nih.gov Notably, in the F3 generation, a significant reduction in AGD was observed at all three tested doses: 1, 50, and 100 µg/kg DES. nih.gov This persistent reduction in AGD across generations indicates a transgenerational effect of DES exposure. nih.govresearchgate.netnih.gov

Timing of Puberty

The timing of puberty, often assessed by the age of vaginal opening in female rodents, can also be altered in generations subsequent to DES exposure. nih.govnih.govpublish.csiro.auresearchgate.net Studies have shown that prenatal DES exposure can lead to earlier timing of vaginal opening in the F1 generation across different doses. nih.gov In the F2 generation, earlier vaginal opening was significantly observed following exposure to 50 µg/kg DES. nih.gov While no significant differences were noted in the F3 generation in one study regarding vaginal opening timing, another report indicated that vaginal opening occurred precociously in female offspring through to the F4 generation in DES descendants, suggesting that pubertal timing can be transgenerationally affected. nih.govpublish.csiro.au

Neurodevelopmental and Psychosocial Aspects of Diethylstilbestrol Des Exposure

Psychiatric and Neurodevelopmental Disorders

Studies have investigated the association between prenatal DES exposure and a range of psychiatric and neurodevelopmental disorders in the exposed offspring (second generation) and their descendants (third and fourth generations).

Depression and Anxiety Disorders

Research suggests a potential link between in utero DES exposure and an increased risk of depression and anxiety disorders. An early mail survey in a sample from a randomized controlled trial conducted in the 1950s found that subjects prenatally exposed to DES were twice as likely to present with psychiatric disorders, primarily anxiety and depression, compared to their unexposed siblings. nih.govtandfonline.com A large epidemiological study in the USA in 2010, the Nurses' Health Study, analyzed data from over 76,000 women, including 1,612 who reported prenatal DES exposure. frontiersin.orgnih.gov This study found that the occurrence of major depressive and anxiety disorders was significantly increased (by a factor of 1.47) in exposed women. frontiersin.orgnih.gov A history of depression at baseline was higher among women exposed to DES in utero compared with those not exposed (age-adjusted odds ratio (OR) = 1.47, 95% confidence interval (CI): 1.26, 1.72). nih.govresearchgate.net Incident depression during follow-up was also reported at a higher rate in DES-exposed women (19.7%) compared to unexposed women (15.9%). nih.govresearchgate.net After adjusting for various risk factors, the association remained statistically significant (multivariable-adjusted OR = 1.30, 95% CI: 1.13, 1.51). nih.govresearchgate.netoup.com These findings suggest that the neurophysiologic effects of in utero DES exposure could contribute to an increased risk of depression in adult life. nih.govresearchgate.netoup.com However, some earlier studies did not report such an association. nih.gov

Data on Depression and Anxiety in DES-Exposed Women (Nurses' Health Study II) nih.govresearchgate.net

OutcomeExposed (N=1,612)Unexposed (N=~74,600)Age-Adjusted OR (95% CI)Multivariable-Adjusted OR (95% CI)
History of Depression13.8%10.8%1.47 (1.26, 1.72)-
Incident Depression19.7%15.9%1.41 (1.22, 1.63)1.30 (1.13, 1.51)

Psychiatric disorders reported for DES-exposed individuals in a French cohort included depression and bipolar disorder in 163 cases among 353 DES daughters, and depression, bipolar disorder, and anxiety in 85 cases among 250 DES sons. prescrire.org

Psychotic Disorders, Bipolar Disorder, and Schizophrenia

Several studies have explored a potential association between prenatal DES exposure and the risk of psychotic disorders, including bipolar disorder and schizophrenia. A French cohort study involving 1,002 in-utero DES exposed children found psychiatric disorders, including bipolar disorders and schizophrenia. frontiersin.orgnih.gov An analysis of data from the Hhorages-France cohort found that 603 out of 720 children exposed to DES in utero had psychiatric disorders, with bipolar disorder and schizophrenia being among the main diagnoses reported in this cohort. frontiersin.org In this cohort, the prevalence of psychiatric disorders was significantly increased compared with the general population. frontiersin.org Psychiatric disorders reported for DES-exposed individuals in a French cohort included schizophrenia in 53 cases among 353 DES daughters and 112 cases among 250 DES sons. prescrire.org Half of the DES sons who had committed suicide in this cohort were reported to have schizophrenia. prescrire.org

Autism Spectrum Disorders (ASD)

Data on the effects of DES exposure on Autism Spectrum Disorders (ASD) are considered rare. frontiersin.orgnih.gov However, recent studies strengthen the hypothesis that in-utero exposure to DES and other synthetic estrogens may contribute to the pathogenesis of psychiatric disorders, especially ASD. frontiersin.orgnih.gov Few publications have described ASD in in-utero exposed children, including a Danish cohort study and a large Chinese epidemiological study. frontiersin.orgnih.gov In an informative family study, ASD was observed in boys of the third and fourth generations who were descendants of a mother who received DES during pregnancy. frontiersin.orgnih.govresearchgate.netnih.gov In the third generation of this family, 10 out of 19 DES-exposed grandchildren had psychiatric disorders, including ASD. nih.govresearchgate.netnih.govresearchgate.net In the fourth generation, one child had dyspraxia and ASD. nih.govresearchgate.netnih.govresearchgate.net

Dyspraxia and Learning Disabilities

In the informative family study mentioned previously, dyspraxia and learning disabilities were associated with psychiatric disorders, including ASD, in the third generation of DES-exposed grandchildren. nih.govresearchgate.netnih.govresearchgate.net One child in the fourth generation also had dyspraxia and ASD. nih.govresearchgate.netnih.govresearchgate.net This suggests a potential link between prenatal DES exposure and an increased risk of dyspraxia and learning disabilities in later generations.

Psychosexual Effects

Data on Psychosexual Characteristics in DES-Exposed Individuals nih.gov

OutcomeExposed Men (N=2,684)Unexposed MenExposed Women (N=5,686)Unexposed WomenOR (95% CI) - MenOR (95% CI) - Women
Ever MarriedUnrelated-Slightly more likely--1.1 (1.0-1.4)
Age at First IntercourseUnrelated-Less likely before 17--0.7 (0.6-0.9)
Number of Sexual PartnersUnrelated-Less likely > 1--0.8 (0.7-0.9)
Had a Same-Sex Sexual PartnerUnrelated-Less likely--0.7 (0.5-1.0)

Note: "Unrelated" indicates no statistically significant association found in the study.

Epidemiological Studies and Cohort Research on Diethylstilbestrol Des

Design and Methodology of Key Diethylstilbestrol (DES) Cohort Studies

Cohort studies investigating DES exposure typically involve identifying populations of individuals who were exposed to the compound, often prenatally, and a comparable group of unexposed individuals. These cohorts are then followed over many years or even decades to ascertain the incidence of various health conditions. The design aims to collect detailed information on exposure status, potential confounding factors, and health outcomes.

National Cancer Institute (NCI) DES Follow-up Study

The National Cancer Institute (NCI) DES Follow-up Study is a prominent example of long-term cohort research into the effects of DES exposure. Initiated in 1992, this nationwide study follows over 21,000 individuals, including mothers who took DES during pregnancy, their exposed daughters and sons (the second generation), and the daughters of the exposed daughters (the third generation) cancer.govcancer.gov. The study's objective is to comprehensively document the long-term health effects across these generations cancer.gov.

The NCI study combined participants from several pre-existing cohorts, including the National Cooperative this compound Adenosis Project (DESAD) cohort, the Dieckmann cohort from a 1950s clinical trial, a cohort from a private infertility practice (Horne), and participants from the Women's Health Study cohort nih.gov. The DESAD cohort, for instance, was established in 1975 and initially focused on identifying vaginal adenosis and assessing reproductive problems in DES-exposed daughters through yearly clinical examinations and questionnaires cancer.gov. The NCI study continues to follow these combined cohorts through periodic questionnaires to gather updated information on health status and exposures bu.edu. Risks associated with DES exposure are assessed by comparing health outcomes between the exposed and unexposed groups within each generation cancer.gov.

Collaborative Studies and Data Pooling

Collaborative studies and data pooling initiatives have played a crucial role in enhancing the statistical power and generalizability of findings in DES epidemiological research. Combining data from multiple independent studies allows researchers to achieve larger sample sizes, which is particularly important for investigating rare outcomes or evaluating effects within specific subgroups oup.comnih.gov.

In the context of DES research, collaborative efforts, such as the NCI DES Follow-up Study which combined several existing cohorts, exemplify this approach cancer.govnih.govbu.edu. Data harmonization, which involves making data collected with potentially different methods comparable, is a key aspect of pooling data from various studies oup.comntnu.no. This allows for more robust analyses and the investigation of effect heterogeneity across diverse participant groups oup.com. Collaborative study designs can involve sharing individual-level data or conducting collective analyses where sites follow a standard analysis plan and results are meta-analyzed oup.com.

Challenges in this compound (DES) Epidemiological Research

Despite the significant contributions of epidemiological studies to understanding DES effects, researchers face several inherent challenges in this field.

Long Latency Period of Health Effects

One of the primary challenges in studying the health effects of DES is the long latency period between exposure and the manifestation of many associated conditions, particularly cancers nih.govnih.gov. For example, the increased risk of clear cell adenocarcinoma of the vagina and cervix in DES-exposed daughters became apparent decades after their prenatal exposure europa.eu. Similarly, studies have indicated that the increased risk of breast cancer in DES-exposed mothers and daughters may not become evident until 20 to over 30 years post-exposure nih.govnih.gov. This long latency necessitates extremely long follow-up periods for cohort studies, increasing the complexity and cost of research and potentially leading to participant attrition over time.

Identification of Specific Drug Manufacturers

Identifying the specific drug manufacturers of the DES products used by individuals in epidemiological studies presents a significant challenge nih.gov. During the period when DES was widely prescribed, it was produced by numerous pharmaceutical companies. Patients or their mothers may not recall the specific brand or manufacturer of the medication they used, and this information may not be consistently recorded in medical records nih.gov. This lack of specific manufacturer information can complicate efforts to link health outcomes to particular products or to pursue legal avenues related to exposure.

Loss of Medical Records

The loss or incomplete nature of historical medical records poses a considerable obstacle to DES epidemiological research blogdelarechercheclinique.comresearchgate.net. Medical records are a crucial source of information regarding DES exposure status, dosage, timing of exposure during pregnancy, and other relevant medical history. Over the many decades since DES was prescribed, paper medical records may have been lost, destroyed, or become illegible blogdelarechercheclinique.comresearchgate.netthesai.org. Even with the advent of electronic medical records, challenges related to data security, privacy, and interoperability can exist thesai.orgsciencescholar.us. The absence of complete and accurate medical records makes it difficult to definitively confirm exposure, ascertain details of the exposure, and obtain comprehensive information on health outcomes and potential confounding factors, potentially introducing bias into studies researchgate.net.

Epidemiological studies, including the NCI DES Follow-up Study, have documented a range of adverse health outcomes associated with DES exposure across different generations.

Selected Findings from DES Cohort Studies

OutcomeAffected GenerationObserved AssociationSource (Illustrative)
Clear cell adenocarcinoma of the vagina/cervixDaughtersElevated risk (e.g., ~40-fold increase, cumulative incidence ~1.6 per 1,000) cancer.govnih.gov
Structural anomalies of the reproductive tractDaughtersIncreased frequency of issues with cervix, uterus, fallopian tubes europa.eumdpi.com
InfertilityDaughtersElevated risk cancer.govbu.edu
Adverse pregnancy outcomes (spontaneous abortion, preterm birth, ectopic pregnancy, stillbirth, neonatal death)DaughtersSignificantly increased risks cancer.goveuropa.eu
Early menopauseDaughtersIncreased risk (e.g., 2-3 fold increased risk compared to unexposed) cancer.govnih.gov
High-grade cervical intraepithelial neoplasia (HSIL)DaughtersHigher risk, particularly before age 45 cancer.govcancer.gov
Breast cancerMothersIncreased risk (e.g., ~50% increase for ever users during pregnancy, risk rises over time) nih.govmdpi.com
Breast cancer (at age 40 or older)DaughtersSignificant 2-fold elevation of risk nih.gov
Genital abnormalitiesSonsIncreased rates observed in several studies europa.eu
Coronary artery disease and myocardial infarctionDaughtersElevated risk (e.g., ~twice the risk for self-reported CAD and MI in one study) cancer.govnih.gov
Pancreatic cancerDaughtersApparent increased risk (e.g., ~two times the risk in one study), requires further follow-up due to young age of cohort cancer.gov
InfertilityGranddaughtersMay have elevated risk cancer.gov
Ovarian cancerGranddaughtersAppears elevated, but based on small numbers, requires further follow-up cancer.gov

Contributions of Epidemiological Findings to Public Health Policy

Epidemiological studies on this compound (DES) have played a critical role in shaping public health policy, primarily by revealing the severe long-term health consequences of in utero exposure. The initial link between prenatal DES exposure and clear cell adenocarcinoma (CCA), a rare vaginal and cervical cancer in young women, was a landmark finding that directly led to regulatory action. ama-assn.orgcancer.govnih.gov

In 1971, researchers published a report detailing seven cases of CCA in teenage girls, a cancer typically seen only in older women. europa.eunih.gov The striking commonality among these cases was that their mothers had taken DES during pregnancy. nih.gov This pivotal finding prompted the U.S. Food and Drug Administration (FDA) to issue a drug bulletin in November 1971, advising physicians to cease prescribing DES to pregnant women. ama-assn.orgcancer.govnih.goveuropa.eucancer.gov This regulatory action was a direct consequence of the epidemiological evidence demonstrating the transplacental carcinogenicity of DES. cancer.gov

Subsequent and ongoing cohort studies, such as the National Cancer Institute (NCI) DES Follow-up Study, have continued to monitor the health outcomes of DES-exposed individuals across multiple generations, providing a wealth of data on the full scope of DES-related health problems. cancer.govcancer.govbu.edu These studies have documented increased risks for a broad spectrum of adverse health effects in DES-exposed daughters, including:

Clear cell adenocarcinoma of the vagina and cervix. ama-assn.orgcancer.govnih.govcancer.gov

Increased risk of breast cancer, particularly after age 40. ama-assn.orgcancer.govnih.govmdpi.comcanceraustralia.gov.au

Reproductive tract abnormalities. nih.govmdpi.com

Increased risk of infertility. ama-assn.orgcancer.govnih.gov

Adverse pregnancy outcomes such as spontaneous abortion, ectopic pregnancy, and preterm birth. ama-assn.orgcancer.govnih.govcanceraustralia.gov.au

Early menopause. cancer.govnih.govcanceraustralia.gov.au

Studies have also identified health issues in DES-exposed sons, including genital abnormalities like epididymal cysts and a potential increased risk of testicular cancer. nih.govnih.govnih.govcancer.orgopen.ac.uk Emerging research even suggests potential health challenges, such as infertility and irregular menstruation, in the third generation (granddaughters of women who took DES), possibly due to epigenetic changes. cancer.govcancer.govcancer.orgopen.ac.uk

These extensive epidemiological findings have reinforced the importance of long-term follow-up for individuals exposed to DES and have underscored the need for healthcare providers to be aware of the potential health risks associated with such exposure across generations. cancer.govcancer.gov The research has served as a stark example of the long-term consequences of prenatal exposure to endocrine-disrupting chemicals and has highlighted the necessity for rigorous evaluation of drugs, especially those administered during pregnancy. europa.eucancer.govnih.gov The DES experience has significantly influenced regulatory approaches to drug safety and the recognition of the potential for transgenerational health effects. cancer.govopen.ac.uk

The data from these studies have been crucial for informing public health recommendations and the development of resources for DES-affected individuals and healthcare providers. cancer.gov While specific data tables detailing all findings are extensive, a summary of key outcomes and their impact on policy is presented below.

Exposed GroupKey Health Outcomes Linked to DES Exposure (Based on Epidemiological Studies)Impact on Public Health Policy/Recommendations
Mothers (took DES during pregnancy)Modestly increased risk of breast cancer. cancer.govcanceraustralia.gov.auopen.ac.ukRecommendations for informing healthcare providers and participating in breast cancer screening programs. canceraustralia.gov.au
Daughters (exposed in utero)Clear cell adenocarcinoma of the vagina and cervix (rare, but significantly increased risk). ama-assn.orgcancer.govnih.govcancer.gov Increased risk of breast cancer (especially after 40). ama-assn.orgcancer.govnih.govmdpi.comcanceraustralia.gov.au Reproductive tract abnormalities, infertility, adverse pregnancy outcomes, early menopause. ama-assn.orgnih.govcancer.govnih.govmdpi.comcanceraustralia.gov.au Potential increased risk of psychiatric disorders. prescrire.orgmdpi.comLed to the 1971 FDA ban on DES use during pregnancy. ama-assn.orgcancer.govnih.goveuropa.eucancer.gov Emphasis on long-term medical surveillance and specialized care for DES daughters. Public health campaigns to inform exposed individuals. cancer.gov
Sons (exposed in utero)Genital abnormalities (e.g., epididymal cysts). nih.govnih.govcancer.orgopen.ac.uk Potential increased risk of testicular cancer. nih.govcancer.org Potential increased risk of psychiatric disorders. prescrire.orgRecommendations for medical evaluation for genital abnormalities. Ongoing research to clarify cancer risks. cancer.org
Granddaughters (3rd generation)Emerging evidence suggests potential increased risk of infertility and menstrual irregularities. cancer.govcancer.govcancer.org Potential increased risk of ovarian cancer (emerging evidence). cancer.govOngoing research to understand transgenerational effects. Recommendations for informing healthcare providers about family history of DES exposure. cancer.govcancer.orgopen.ac.uk

Ethical, Legal, and Societal Implications of Diethylstilbestrol Des Research

Ethical Violations in Early Diethylstilbestrol (DES) Clinical Trials

Early clinical trials involving DES in pregnant women were conducted with serious ethical violations, failing to uphold fundamental principles of medical research. This compound.co.ukslideshare.netslideshare.net These violations included a lack of informed consent and the exposure of participants to unnecessary harm without voluntary participation. This compound.co.ukslideshare.netslideshare.net

In several early DES studies, pregnant women were unknowingly included as test subjects without their knowledge or consent. This compound.co.ukslideshare.netslideshare.net For example, at the University of Chicago's Lying-In Hospital in the 1950s, 1,646 pregnant women were part of a DES experiment without their consent; they were randomized to receive either DES or a placebo and were not informed they were in a study or what drug they were taking. This compound.co.uk This practice directly violated the principle of informed consent, which requires participants to be fully aware of the nature, risks, and benefits of a study before agreeing to participate. upenn.edujournals.co.za

Studies conducted in the 1950s, such as one at Tulane University, found that DES-treated women experienced more miscarriages and premature births compared to control groups. This compound.co.uk Despite these findings suggesting potential harm, further studies, like the one at the University of Chicago, proceeded, leading to unnecessary risks for participants. This compound.co.uk The women in these studies did not voluntarily choose to participate, and their right to self-determination was violated as they were not given the choice to participate or decline. This compound.co.ukslideshare.netslideshare.netupenn.edu The failure to act on evidence of harm and the lack of voluntary participation and self-determination constituted significant ethical breaches, violating principles that would later be codified in international declarations like the Declaration of Helsinki. This compound.co.ukslideshare.netslideshare.net

Lack of Informed Consent

This compound (DES) Litigation and Product Liability

The long-term adverse health effects of DES, particularly in daughters exposed in utero, led to numerous lawsuits against the drug's manufacturers. awis.orgnih.gov A significant challenge in these cases was identifying the specific manufacturer of the DES taken by a plaintiff's mother, as the drug was produced by many companies in a generic form, and the effects appeared decades after exposure. awis.orgnih.govarizona.edu

In response to the difficulty in identifying a single responsible manufacturer, the legal concept of market share liability emerged and was notably applied in DES litigation, such as the landmark California Supreme Court case Sindell v. Abbott Laboratories in 1980. awis.orgarizona.educornell.edumissouri.edufulginiti-law.comuchicago.edu This theory allows plaintiffs to recover damages from DES manufacturers based on their respective share of the market at the time the drug was prescribed, even if the specific manufacturer cannot be identified. arizona.educornell.edumissouri.edufulginiti-law.comuchicago.edu The burden of proof shifted to the manufacturers to demonstrate they did not produce the specific drug that caused the injury. cornell.edu This approach departed from traditional tort principles requiring the plaintiff to prove direct causation by a specific defendant. nih.govarizona.edumissouri.eduuchicago.edu

Another legal hurdle for DES plaintiffs was the statutes of limitations, which set a deadline for filing a lawsuit after an injury occurs. nih.govca.govcornell.edujustia.cominvestopedia.com Because the serious health effects of DES exposure often did not manifest until many years or even decades after the mother took the drug, the standard time limits for filing a claim had often expired by the time the injury was discovered. nih.gov To address this, courts considered applying the "discovery rule," which allows the statute of limitations to begin when the plaintiff discovers or reasonably should have discovered the injury. nih.govca.govcornell.edujustia.com State provisions that toll (pause) the statute of limitations for minors were also relevant, as many affected individuals were exposed while in utero. nih.govca.gov

Market Share Liability Concept

Public Health Impact and Regulatory Responses to this compound (DES)

The widespread use of DES and the subsequent discovery of its devastating long-term health consequences highlighted significant issues in drug regulation and public health monitoring. wikipedia.orgcancer.govThis compound.co.ukopen.ac.uk The link between prenatal DES exposure and clear-cell adenocarcinoma, a rare vaginal cancer, in daughters exposed in utero, reported in 1971, was a pivotal moment that led to regulatory action. wikipedia.orgcancer.govresearchgate.netopen.ac.uk

In 1971, the United States Food and Drug Administration (FDA) withdrew approval of DES for use in pregnant women. wikipedia.org The DES experience underscored the critical need for rigorous pre-market testing, long-term follow-up studies, and robust post-market surveillance of drugs, particularly those administered during pregnancy. cancer.gov It also influenced the development of regulations regarding the inclusion of women of childbearing potential in clinical trials, although historical reticence due to tragedies like DES and thalidomide (B1683933) initially led to their exclusion before later policies encouraged their inclusion where appropriate. nih.govstorymd.com The DES Follow-up Study, initiated by the National Cancer Institute (NCI), became a model for research into the long-term effects of in utero exposures and endocrine disruption. cancer.gov The public health impact extends across multiple generations, with ongoing research exploring potential effects in the grandchildren of those exposed. open.ac.uknih.gov

Ethical Considerations for Future Research on Environmental Endocrine Disruptors

The legacy of this compound (DES), a synthetic estrogen prescribed to pregnant women between the 1940s and 1970s, serves as a critical case study illuminating the profound ethical considerations necessary for future research on environmental endocrine disruptors (EDCs). DES was later linked to significant adverse health effects in the exposed offspring, including a rare vaginal cancer in daughters and various reproductive tract abnormalities in both sexes, with effects sometimes manifesting decades after exposure and even in subsequent generations nih.govmedscidiscovery.com. This history underscores the ethical imperative for rigorous, long-term, and transparent research into substances that can interfere with endocrine systems.

Future research on environmental endocrine disruptors must be guided by core ethical principles to protect human subjects and the environment. These principles, largely derived from frameworks like the Nuremberg Code, the Declaration of Helsinki, and the Belmont Report, are particularly salient in environmental health research due to the complexities of exposure, potential for long-term and transgenerational effects, and the involvement of third parties who may not be direct research participants but could be affected by findings bioone.orgnih.govtaylorfrancis.com.

Key Ethical Considerations:

Scientific Validity and Social Value: Research must be well-designed and executed to produce socially valuable knowledge that can inform public health interventions and policy bioone.orgnih.gov. Given the scientific challenges in identifying and characterizing EDC effects, particularly at low doses and across generations, future studies require innovative methodologies and robust designs to ensure findings are meaningful and reliable anses.fr. The difficulty in linking specific exposures to long-term outcomes, as seen with DES, highlights the need for rigorous epidemiological studies and experimental research researchgate.netnih.gov.

Risk Minimization and Benefit/Risk Justification: Researchers must minimize risks to participants, which in environmental health research can involve considering potential psychological distress from learning about exposures or the implications of findings for their health or that of their children bioone.orgnih.gov. The long latency period for some DES-related health issues demonstrates the ethical challenge of assessing long-term risks at the outset of a study. Future research must carefully weigh the potential benefits of understanding EDC impacts against the risks to participants, including vulnerable populations who may have higher exposures or susceptibilities medscidiscovery.combioone.orgnih.gov.

Informed Consent: Obtaining truly informed consent in EDC research is complex. Participants need to understand the potential for delayed or transgenerational effects, the uncertainties surrounding low-dose exposures, and the implications of findings not just for themselves but potentially for their families bioone.orgnih.gov. The history of DES, where the long-term risks were initially unknown, emphasizes the need for ongoing communication and re-consent as new information emerges.

Transparency and Accountability: Transparency in methods, data, and findings is crucial for building trust with participants, policymakers, and the public numberanalytics.com. Researchers must be open about study limitations and potential biases. Accountability involves being willing to correct errors and ensuring that research findings are communicated responsibly, avoiding undue alarm while accurately reflecting the state of scientific knowledge researchgate.netnumberanalytics.com. The controversies surrounding the regulation of EDCs highlight the importance of clear and transparent communication of scientific uncertainty researchgate.netrecipes-project.eu.

Protection of Third Parties and Communities: Environmental health research often involves studying exposures within communities or households, meaning findings can have implications for individuals who are not formally enrolled in the study bioone.orgnih.gov. Ethical considerations extend to how information about potential environmental hazards is communicated to affected communities and how research might impact social priorities or regulations researchgate.net. The widespread exposure to DES and its subsequent impact on a large population underscore the broad societal implications of EDC research.

Long-Term Follow-Up: The delayed and transgenerational effects observed with DES necessitate a strong ethical commitment to long-term follow-up in studies of other potential EDCs medscidiscovery.com. This requires sustained funding, infrastructure, and ethical protocols for maintaining contact with participants and updating them on relevant findings over many years or even decades.

Data Sharing and Access: Ethical considerations regarding data sharing are important for advancing scientific understanding of EDCs. While protecting participant confidentiality, mechanisms for sharing de-identified data can facilitate collaborative research and independent verification of findings numberanalytics.com.

The ethical challenges in future EDC research are intertwined with scientific complexities. Identifying adverse effects, especially those with long latency periods or occurring at low doses, requires sophisticated research designs and analytical methods anses.frresearchgate.net. The potential for additive or synergistic effects from exposure to mixtures of EDCs further complicates research and raises additional ethical questions regarding how to communicate risks associated with complex exposures pan-europe.info.

Research findings related to the long-term impacts of DES have significantly shaped the understanding of endocrine disruption and the ethical considerations for studying such compounds. Studies on DES-exposed individuals have provided invaluable data on the developmental basis of adult disease and the potential for epigenetic modifications to play a role in transgenerational effects nih.gov. This research, while providing crucial insights, also underscores the ethical responsibility to handle sensitive health information and manage the implications of findings for affected individuals and families.

Illustrative Data Point (Derived from the impact of DES research findings on ethical considerations):

Ethical Consideration AreaImpact of DES Research FindingsImplication for Future EDC Research
Long-Term Follow-upDiscovery of rare cancers and reproductive issues decades after exposure. nih.govEthical necessity for extended monitoring periods in studies of potential EDCs.
Informed Consent & Risk CommunicationInitial lack of awareness of long-term risks to offspring. nih.govNeed for comprehensive and ongoing communication about potential delayed and transgenerational effects.
Protection of Vulnerable PopulationsPrenatal exposure leading to significant health issues in offspring. nih.govmedscidiscovery.comHeightened ethical responsibility when studying exposures during critical developmental windows.
Transgenerational EffectsEvidence suggesting effects in grandchildren of exposed mothers. medscidiscovery.comConsideration of ethical obligations to future generations in study design and communication.
Scientific Uncertainty & PrecautionDebates over regulating DES highlighting scientific uncertainty and political pressures. researchgate.netEthical imperative to apply the precautionary principle when faced with uncertainty about potential harm. researchgate.netrecipes-project.eu

Future research on environmental endocrine disruptors, building on the lessons learned from DES, must prioritize the well-being of participants and affected communities, maintain the highest standards of scientific integrity, and navigate the complex ethical landscape with transparency and accountability.

Emerging Research Directions in Diethylstilbestrol Des Studies

Advanced Molecular and Omics Technologies in Diethylstilbestrol (DES) Research

Advanced molecular and omics technologies are providing unprecedented detail into how DES exposure at a cellular level can lead to long-term health consequences. These approaches allow for comprehensive analyses of genetic, protein, and epigenetic alterations.

Genomics and Proteomics

Genomics and proteomics are employed to identify changes in gene and protein expression patterns resulting from DES exposure. Studies using prostate cancer cell lines, such as 22RV1, have utilized quantitative proteomic approaches like isobaric tagging (iTRAQ) and 2D-Differential in-Gel Electrophoresis (2D-DIGE) to analyze protein expression variations after DES exposure. auajournals.org These studies have identified numerous proteins with modified expression, many of which are implicated in processes like apoptosis and redox reactions, often with mitochondrial localization. auajournals.org Gene expression analysis, such as RT-PCR, has been used to confirm changes in the expression of specific genes like ornithine aminotransferase (OAT) and Heat shock protein beta-1 (HSPB1), which are relevant to prostate cancer progression. auajournals.org

While some studies have explored gene and microRNA (miRNA) expression profiling in the context of prostate diseases potentially linked to endocrine-disrupting chemicals (EDCs), including DES, the utility of these findings for widespread screening is still being established. iiarjournals.org The integration of genomics and proteomics is considered important for a comprehensive understanding of molecular changes, especially considering post-transcriptional and post-translational modifications that affect protein levels and function, which may not be fully captured by genomics alone. core.ac.uk

Epigenomics and Methylome Analysis

Epigenomic studies, particularly those focusing on DNA methylation (methylome analysis), are crucial for understanding how DES can cause lasting changes in gene expression without altering the underlying DNA sequence. Animal studies have repeatedly linked prenatal DES exposure to persistent epigenetic modifications, including changes in DNA methylation and histone modifications. nih.gov These changes have been observed in various tissues, including uterine and vaginal tissue. nih.gov

Research in mouse models has shown that neonatal DES exposure can cause demethylation at specific CpG sites, such as the CpG site −464 in the lactoferrin promoter in the mature mouse uterus. oup.com Conversely, prenatal DES exposure has been shown to increase methylation in the Hoxa10 promoter and increase the expression of DNA methyltransferases (DNMTs). oup.com These alterations in methylation patterns of key developmental and hormonal genes are thought to be permanent and heritable, contributing to transgenerational effects. oup.com

Studies on mouse spermatocytes exposed to low doses of DES in vitro have also demonstrated altered global DNA methylation levels and changes in DNMT expression. plos.org Microarray analysis in these cells identified differentially methylated DNA sites, including hypermethylation of genes like Rxra and mybph, and hypomethylation of Prkcd, suggesting that DNA methylation plays a role in DES-induced spermatocyte toxicity. plos.org

Human studies investigating the link between prenatal DES exposure and DNA methylation have yielded some findings. One meta-analysis of two cohort studies examined genome-wide DNA methylation in blood from adult women exposed in utero to DES. While no differentially methylated regions were found at a stringent false discovery rate, some individual CpG sites showed statistically significant associations with lower methylation levels in exposed women compared to unexposed women, such as a site in the EGF gene. nih.gov Another study explored methylomic changes in individuals prenatally exposed to DES, finding no significant differences in differentially methylated CpGs or regions between exposed and unexposed individuals in peripheral blood. plos.org However, among the exposed individuals, psychosis was associated with specific methylomic modifications in a region encompassing the gene encoding zinc finger protein 57 (ZFP57). plos.org These findings suggest that while broad, persistent methylation changes in blood due to DES exposure might not be readily apparent in adulthood, more targeted or context-specific epigenetic alterations could play a role in specific health outcomes.

Understanding Low-Dose Effects and Cumulative Exposures

Research continues to explore the effects of low-dose DES exposure and the implications of cumulative exposures to EDCs. It is increasingly recognized that EDCs, including DES, can exert effects even at very low concentrations, and these effects may not always follow a simple linear dose-response relationship. oup.compnas.orgnih.gov

Studies in animal models have demonstrated that even very low doses of DES can increase the incidence of uterine tumors. oup.com For example, neonatal mice treated with DES at doses as low as 0.0002 µ g/pup/day showed increased tumor incidence, following a linear dose-dependent response in this specific outcome. oup.com In contrast, studies on prostate development in mice exposed fetally to DES have shown an inverted-U dose-response relationship, where low doses increased adult prostate weight, while a higher dose decreased it. pnas.org This highlights the complexity of dose-response relationships for EDCs and the importance of studying effects across a range of exposures, including those considered low.

The concept of cumulative exposure, both to DES itself over time (though this is less relevant for prenatal exposure effects manifesting later in life) and to mixtures of EDCs, is an important area of investigation. While the provided search results focus more on the effects of DES exposure at different prenatal dose levels and the comparison with other EDCs, the broader field of EDC research acknowledges the potential for synergistic or additive effects from exposure to multiple compounds. mdpi.com Understanding the impact of cumulative exposures is crucial for assessing real-world risks, as individuals are typically exposed to a mixture of EDCs throughout their lives.

Comparative Studies with Other Endocrine Disrupting Chemicals (EDCs)

Comparative studies are essential for placing the effects of DES within the broader context of endocrine disruption and identifying common mechanisms or unique characteristics of DES action. DES is recognized as a model estrogenic EDC, and lessons learned from DES exposure have informed research into other EDCs. oup.comnih.govgrad-mentor.com

Comparisons are made with other estrogen-mimicking EDCs such as methoxychlor (B150320) (MXC), genistein (B1671435), bisphenol A (BPA), and phthalates like DEHP. Studies show that developmental exposure to various estrogenic EDCs can lead to similar long-term effects on reproductive health, such as developmental reprogramming causing adult reproductive disease. When other environmental estrogens are tested at equivalent estrogenic doses, developmental exposure can result in an increased incidence of uterine neoplasia similar to that caused by DES. oup.com

Research also compares the epigenetic impacts of DES with other EDCs. For instance, studies on autism spectrum disorders (ASD) have explored the potential contribution of various EDCs, including DES, other synthetic estrogens, and progestogens, suggesting epigenetic mechanisms like DNA methylation changes may be involved. frontiersin.org Comparisons of methylation patterns induced by DES and other EDCs like genistein in animal models contribute to understanding common pathways of epigenetic disruption. nih.gov

These comparative studies help to elucidate whether the observed effects of DES are unique to this compound or represent broader consequences of disrupting endocrine signaling during critical developmental windows. oup.com

Long-Term Follow-up of this compound (DES) Descendants

Long-term follow-up studies of individuals prenatally exposed to DES (the F1 generation) and their offspring (the F2 and even F3 generations) are fundamental to understanding the full scope of DES's legacy. The National Cancer Institute (NCI) initiated the DES Follow-up Study in 1992, continuing to track over 21,000 exposed individuals from various cohorts. cancer.govnih.gov Since 2000, the NCI has also been following the daughters of DES daughters, representing the third generation. cancer.gov

These studies have documented a wide range of health issues in DES daughters, including increased risks of clear cell vaginal or cervical adenocarcinoma, reproductive tract abnormalities (such as vaginal adenosis, cervical stenosis, and uterine malformations), infertility, ectopic pregnancy, spontaneous abortion, preterm delivery, and early menopause. cancer.govnih.goveuropa.euoup.com While the risk of certain outcomes like breast cancer appears to be slightly increased after age 40, the risk among DES daughters has lessened over time in recent studies. cancer.gov DES daughters also have a higher risk of high-grade cell changes in the cervix. cancer.gov

Studies on DES sons have been more limited but have shown increased rates of genital abnormalities, including hypospadias. oup.comeuropa.eu The risk of testicular cancer among DES sons is less clear, though males with certain testicular conditions may have an increased risk regardless of DES exposure. cancer.gov

Crucially, research is now extending to the third generation (DES granddaughters and grandsons). Preliminary data suggest potential increased risks in this generation, including higher rates of menstrual irregularity, amenorrhea, and possibly preterm delivery and infertility among granddaughters. cancer.govnih.govmdpi.com Some studies have also indicated a potentially slightly higher risk of certain cancers and birth defects, including hypospadias in grandsons. cancer.gov Animal models support the concept of transgenerational transmission of effects, with studies in mice showing impacts on fertility, puberty timing, and anogenital distance across multiple generations following prenatal DES exposure. oup.comnih.gov These transgenerational effects are thought to be mediated, at least in part, by epigenetic mechanisms. oup.comoup.comThis compound.co.uk

The long-term follow-up studies underscore that the health consequences of DES exposure during development can manifest decades later and potentially affect subsequent generations, highlighting the enduring impact of developmental exposure to endocrine disruptors. nih.govmdpi.comThis compound.co.uk

Interactive Data Table Example (Illustrative Structure):

Below is an example structure for presenting data on health outcomes in DES descendants. This could be implemented as an interactive table where users could potentially sort or filter by outcome or generation.

Health OutcomeAffected Generation(s)Key FindingsRelative Risk / Hazard Ratio (Example)Confidence Interval (Example)Source (Example)
Clear Cell Vaginal AdenocarcinomaF1 DaughtersIncreased risk, particularly with early gestational exposure.~40-fold increaseNot specified in source nih.govresearchgate.net
Breast Cancer (age 40+)F1 DaughtersSlightly increased risk after age 40; risk may have lessened over time.~2-fold increase[1.09-3.33] researchgate.net cancer.govnih.gov
InfertilityF1 DaughtersHigher risk, primarily due to uterine or tubal problems.RR = 1.8 (tried >12 months)[1.6-2.1] oup.com cancer.govoup.com
Early MenopauseF1 DaughtersIncreased risk.RR = 2.35[1.67-3.31] nih.gov cancer.govnih.gov
Genital Abnormalities (Male)F1 SonsIncreased rates, including hypospadias.Not specified in sourceNot specified in source oup.comeuropa.eu
Menstrual IrregularityF2 GranddaughtersIncreased risk.Not specified in sourceNot specified in source nih.govmdpi.com
Preterm DeliveryF2 GranddaughtersPossibly increased risk.Not statistically significantNot specified in source cancer.govnih.gov
HypospadiasF2 GrandsonsPossibly increased risk.Not specified in sourceNot specified in source cancer.gov
Altered Puberty Timing (Animal)F2, F3 DescendantsEarlier vaginal opening observed in mouse models.Not specified in sourceNot specified in source oup.comnih.gov
Reduced Fertility Index (Animal)F2, F3 DescendantsTrend for reduced fertility index seen across generations in mouse models.Not specified in sourceNot specified in source nih.gov

Q & A

Q. What experimental design considerations are critical when assessing the teratogenic effects of diethylstilbestrol in animal models?

  • Methodological Answer : Studies in NMRI mice demonstrate that prenatal DES exposure requires precise timing (e.g., days 9–10 of gestation) and standardized dosage (e.g., 150 mg/kg body weight) to evaluate fetal outcomes such as reduced litter size, fetal weight, and gestation duration . Control groups must receive vehicle-only treatments, and endpoints should include abortion rates, fetal biometrics (e.g., head length), and sex-specific offspring survival. Statistical rigor (e.g., ANOVA for group comparisons) is essential to distinguish DES-specific effects from natural variability .

Q. How can epidemiological methods address long-term reproductive outcomes in women exposed to this compound in utero?

  • Methodological Answer : Cohort studies, such as the National Cooperative this compound Adenosis Study, utilize structured questionnaires to assess infertility, uterine abnormalities, and miscarriage rates. Researchers must adjust for confounders (e.g., maternal age, parity) and employ relative risk (RR) calculations with 95% confidence intervals (CI) to quantify associations between DES exposure and outcomes like tubal infertility (RR = 2.4) or uterine abnormalities (RR = 7.7) .

Advanced Research Questions

Q. What molecular mechanisms explain this compound's antagonistic effects on estrogen-related receptor γ (ERRγ)?

  • Methodological Answer : X-ray crystallography of the ERRγ ligand-binding domain (LBD) reveals that DES displaces helix 12, a critical structural component for coactivator recruitment. Comparative analysis with ERα highlights differences in ligand-binding pocket architecture, explaining DES's selectivity for ERRγ over ERα. Computational modeling (e.g., molecular docking) can further validate these interactions and guide synthetic antagonist design .

Q. How do transgenerational epigenetic studies disentangle DES-associated neurodevelopmental deficits in third-generation offspring?

  • Methodological Answer : Longitudinal cohort studies (e.g., Nurses' Health Study II) use self-reported exposure histories and validated ADHD diagnoses to calculate adjusted odds ratios (OR). For example, F0 maternal DES use correlates with F2 ADHD risk (OR = 1.36). Mechanistic studies in animals should incorporate germline DNA methylation profiling (e.g., whole-genome bisulfite sequencing) to identify heritable epigenetic markers .

Methodological Challenges

Q. What analytical techniques optimize detection of this compound residues in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) achieves sensitivity at 1 µg L⁻¹ in fortified bovine urine. Key parameters include:
  • Column : C18 reverse-phase (2.1 mm × 50 mm, 1.8 µm).
  • Ionization : Electrospray ionization (ESI) in negative mode.
  • Validation : Calibration curves (R² > 0.99) and z-score analysis (e.g., −0.7 for DES) ensure precision .

Q. How can conflicting clinical data on DES efficacy in breast cancer therapy be reconciled?

  • Methodological Answer : Meta-analyses of randomized trials (e.g., DES vs. tamoxifen) should stratify patients by prior systemic therapy. For example, DES shows higher regression rates (41% vs. 33%) but greater toxicity (12% discontinuation rate). Survival analysis (Kaplan-Meier curves) and log-rank tests for time-to-treatment failure (median: DES = 142 days, tamoxifen = 171 days) clarify risk-benefit trade-offs .

Data Contradiction Analysis

Q. Why did observational studies initially support DES use for miscarriage prevention despite later evidence of harm?

  • Methodological Answer : Early observational studies lacked randomization and blinding, introducing selection bias. Systematic reviews (e.g., Cochrane analysis) later showed DES increased preterm birth (OR = 1.64) and infertility. Researchers must re-evaluate historical data using GRADE criteria to assess evidence quality and confounder control .

Research Ethics and Reporting

Q. What guidelines ensure rigorous reporting of DES-related clinical trials?

  • Methodological Answer : Follow CONSORT guidelines for trial registration, randomization, and adverse event reporting. For example, the 2003 Cochrane review used RevMan software for pooled risk ratios (RR) and 95% CIs, with sensitivity analysis to exclude quasi-randomized trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.